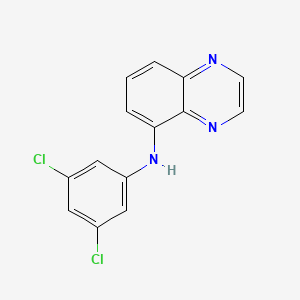![molecular formula C16H26N2O2 B5018041 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used for its stimulant effects. Methoxyphenamine has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用机制
Methoxyphenamine works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This results in increased stimulation of the postsynaptic neuron, which can improve attention and alertness.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to increased alertness and energy. It also increases the release of glucose from the liver, which can provide additional energy to the body. Methoxyphenamine has been shown to have a high affinity for the dopamine transporter, which suggests that it may have a high potential for abuse.
实验室实验的优点和局限性
Methoxyphenamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard chromatography techniques. It is also a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine has a high potential for abuse and can be dangerous if not used properly. Researchers should use caution when handling this compound and should take appropriate safety measures to minimize the risk of exposure.
未来方向
There are a number of future directions for research on 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of this compound as a treatment for depression. Methoxyphenamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often depleted in individuals with depression. Another area of interest is the development of safer and more effective stimulants for the treatment of ADHD. Methoxyphenamine has shown promise in this area, but more research is needed to determine its safety and efficacy. Finally, researchers may be interested in studying the potential long-term effects of 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine use, particularly with regard to its potential for abuse and addiction.
合成方法
Methoxyphenamine can be synthesized using a variety of methods. One of the most commonly used methods is the reductive amination of 4-methoxyphenylacetone with 4-morpholineethanamine. This reaction is typically carried out using sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The resulting product is then purified using chromatography techniques.
科学研究应用
Methoxyphenamine has been studied for its potential therapeutic applications in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and alertness. Methoxyphenamine has also been studied for its potential as a cognitive enhancer and as a treatment for depression.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(13-15-3-5-16(19-2)6-4-15)17-7-8-18-9-11-20-12-10-18/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUUIFCGIRSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017975.png)

![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)


![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]benzamide](/img/structure/B5018044.png)
![2-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5018051.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)